molecular formula C32H28N2O3 B5070991 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5070991
M. Wt: 488.6 g/mol
InChI Key: CSJKONBGSNIAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that belongs to the class of pyrimidine derivatives. It is an important compound in the field of organic chemistry due to its diverse range of applications.

Mechanism of Action

The mechanism of action of 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. However, it is believed to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of certain viruses. It has also been shown to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its diverse range of applications. It can be used as a building block for the synthesis of novel organic compounds with potential applications in drug discovery. Additionally, it has been shown to exhibit a range of biological activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its low yield of synthesis, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new synthetic methods to increase the yield of the compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.

Synthesis Methods

The synthesis of 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 1,3,5-tris(phenylmethyl)-2,4,6-trioxohexahydropyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. It has also been shown to have potential as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a building block for the synthesis of novel organic compounds with potential applications in drug discovery.

properties

IUPAC Name

1,3,5,5-tetrabenzyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O3/c35-29-32(21-25-13-5-1-6-14-25,22-26-15-7-2-8-16-26)30(36)34(24-28-19-11-4-12-20-28)31(37)33(29)23-27-17-9-3-10-18-27/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJKONBGSNIAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.